

Application Notes and Protocols for C18G Peptide-Mediated Drug Delivery

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Compound of Interest

Compound Name: C18G

Cat. No.: B12373291

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Introduction

C18G is a synthetic, 18-amino acid amphipathic α -helical peptide with the sequence ALWKKLLKKLLKSAKKLG. Originally investigated for its potent, broad-spectrum antimicrobial properties, its structural characteristics—a facially amphiphilic design with distinct hydrophobic and cationic faces—make it a promising candidate for drug delivery applications.^{[1][2]} As a cell-penetrating peptide (CPP), **C18G** has the potential to traverse cellular membranes and deliver a variety of therapeutic cargoes, including small molecules and nucleic acids, into the cytoplasm of target cells.

These application notes provide a comprehensive overview of the methods and protocols for utilizing the **C18G** peptide as a drug delivery vehicle. This document covers peptide synthesis, drug conjugation, characterization of conjugates, and detailed protocols for evaluating cellular uptake, endosomal escape, and cargo release.

Principle of C18G-Mediated Drug Delivery

The primary mechanism by which **C18G** facilitates drug delivery is through its interaction with the cell membrane. Its cationic residues are thought to initiate contact with the negatively charged components of the cell surface, such as proteoglycans.^[3] Following this initial binding, the peptide's amphipathic nature allows it to insert into the lipid bilayer, leading to cellular uptake. The two primary proposed mechanisms for CPP entry are direct translocation across

the membrane and endocytosis.[4][5] For **C18G** and similar amphipathic peptides, endocytosis is considered a major pathway for cellular entry.[1][6][7] Once inside the cell within an endosome, the peptide must facilitate the escape of its cargo into the cytoplasm to reach its intracellular target. This can be achieved through disruption of the endosomal membrane.

Data Presentation

Table 1: Physicochemical Properties of C18G and Analogs

Peptide	Sequence	Net Charge	Molecular Weight (Da)	Hydrophobicity (Arbitrary Units)
C18G	ALWKKLLKKLLK SAKKLG	+8	2065.7	High
sC18	IKKILSKIKKLLK	+6	1568.0	High
sC18ΔE	IKKILSKIKKLL	+6	1439.8	High

Table 2: In Vitro Cytotoxicity of sC18-Doxorubicin Conjugates

Conjugate	Cell Line	Incubation Time (h)	IC50 (μM)
Doxorubicin	HeLa	24	~5
sC18-Dox	HeLa	24	~10
sC18ΔE-Dox	HeLa	24	~7
Doxorubicin	HFF-1 (non-cancerous)	24	~20
sC18-Dox	HFF-1 (non-cancerous)	24	>70
sC18ΔE-Dox	HFF-1 (non-cancerous)	24	>70

Data adapted from a study on sC18, a shortened version of **C18G**.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of **C18G**

This protocol outlines the synthesis of the **C18G** peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water
- Diethyl ether
- Automated microwave peptide synthesizer

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF at 90°C for 60 seconds. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by mixing it with DIC and Oxyma Pure in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Heat the reaction mixture at 95°C for 240 seconds to facilitate coupling.
 - Wash the resin with DMF and DCM to remove excess reagents.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the **C18G** sequence (G, L, K, K, A, S, K, L, L, K, K, L, L, K, K, W, L, A).
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it thoroughly.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the TFA solution containing the peptide.
- Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
- Purification:
 - Collect the precipitated peptide by centrifugation.
 - Wash the peptide pellet with cold diethyl ether.

- Lyophilize the crude peptide.
- Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient with 0.1% TFA.
- Characterization: Confirm the identity and purity of the synthesized **C18G** peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Conjugation of Doxorubicin to C18G (via a Cathepsin B-Cleavable Linker)

This protocol describes a representative method for conjugating the chemotherapeutic drug doxorubicin (Dox) to the **C18G** peptide using a valine-citrulline (Val-Cit) linker, which is cleavable by the lysosomal enzyme Cathepsin B.

Materials:

- **C18G** peptide with a C-terminal cysteine
- Maleimide-functionalized Val-Cit-PABC-Doxorubicin
- N,N-Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- RP-HPLC system with a C18 column
- Mass spectrometer

Procedure:

- Peptide Dissolution: Dissolve the **C18G**-cysteine peptide in DMF.
- Conjugation Reaction:
 - Dissolve the maleimide-functionalized Val-Cit-PABC-Doxorubicin in DMF.
 - Add the doxorubicin derivative to the peptide solution in a 1.5:1 molar excess.

- Allow the reaction to proceed at room temperature for 4 hours with gentle stirring, protected from light. The maleimide group will react with the thiol group of the cysteine residue on the **C18G** peptide.
- Purification of the Conjugate:
 - Purify the crude reaction mixture using preparative RP-HPLC on a C18 column.
 - Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the conjugate.
 - Monitor the elution profile at the characteristic absorbance wavelengths for the peptide and doxorubicin.
- Characterization:
 - Collect the fractions containing the purified **C18G**-Dox conjugate.
 - Confirm the molecular weight of the conjugate using mass spectrometry.
 - Assess the purity of the conjugate using analytical RP-HPLC.
- Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C, protected from light.

Protocol 3: Assessment of Cellular Uptake of C18G-Cargo Conjugates

This protocol uses fluorescence microscopy to visualize the cellular uptake of a fluorescently labeled **C18G** conjugate.

Materials:

- Fluorescently labeled **C18G** conjugate (e.g., **C18G**-FITC)
- HeLa cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA)
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate and culture overnight to allow for attachment.
- Treatment:
 - Prepare a solution of the **C18G**-FITC conjugate in serum-free DMEM at the desired concentration (e.g., 10 μ M).
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the **C18G**-FITC solution to the cells and incubate for 4 hours at 37°C.
- Fixation and Staining:
 - Remove the treatment solution and wash the cells three times with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
 - Wash the cells three times with PBS.
- Microscopy:
 - Mount the coverslips onto microscope slides.

- Image the cells using a fluorescence microscope with appropriate filters for FITC (green fluorescence of the conjugate) and DAPI (blue fluorescence of the nuclei).

Protocol 4: In Vitro Drug Release Assay (Cathepsin B Cleavage)

This protocol quantifies the release of a drug from a **C18G** conjugate in the presence of Cathepsin B.

Materials:

- **C18G**-Val-Cit-PABC-Doxorubicin conjugate
- Recombinant human Cathepsin B
- Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- Acetonitrile
- Trifluoroacetic acid (TFA)
- RP-HPLC system with a fluorescence detector

Procedure:

- Reaction Setup:
 - Prepare a solution of the **C18G**-Dox conjugate in the Cathepsin B assay buffer.
 - Activate the Cathepsin B by pre-incubating it in the assay buffer.
 - Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution.
 - Incubate the reaction mixture at 37°C.
- Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

- Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.
- Analysis:
 - Analyze the samples by RP-HPLC with fluorescence detection (excitation and emission wavelengths appropriate for doxorubicin).
 - Quantify the amount of free doxorubicin released by comparing the peak area to a standard curve of known doxorubicin concentrations.
- Data Analysis: Plot the percentage of drug released over time.

Protocol 5: Formulation and Characterization of C18G/siRNA Nanoparticles

This protocol describes the formation of nanoparticles through the complexation of **C18G** with siRNA.

Materials:

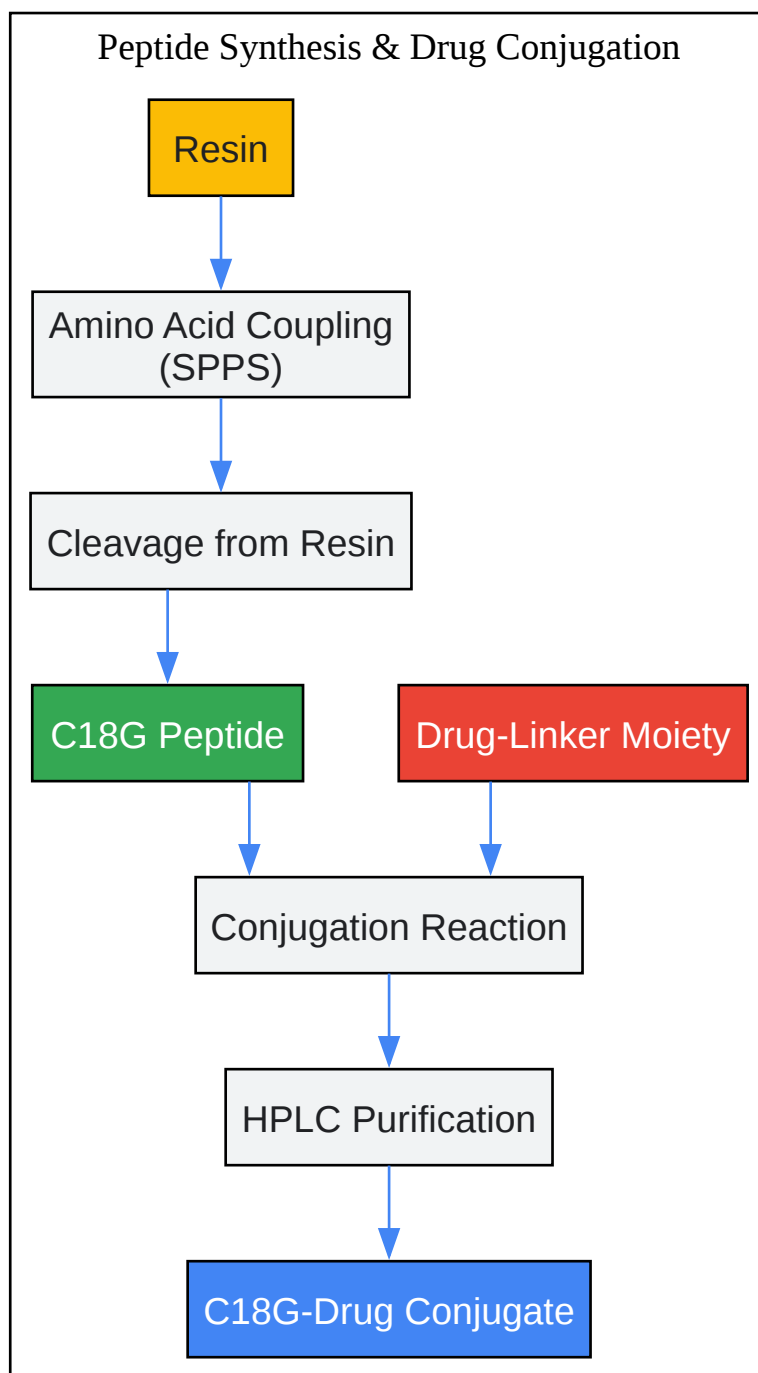
- **C18G** peptide
- siRNA
- Nuclease-free water
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer
- Agarose gel electrophoresis system

Procedure:

- Preparation of Stock Solutions:
 - Dissolve **C18G** in nuclease-free water to a final concentration of 1 mg/mL.

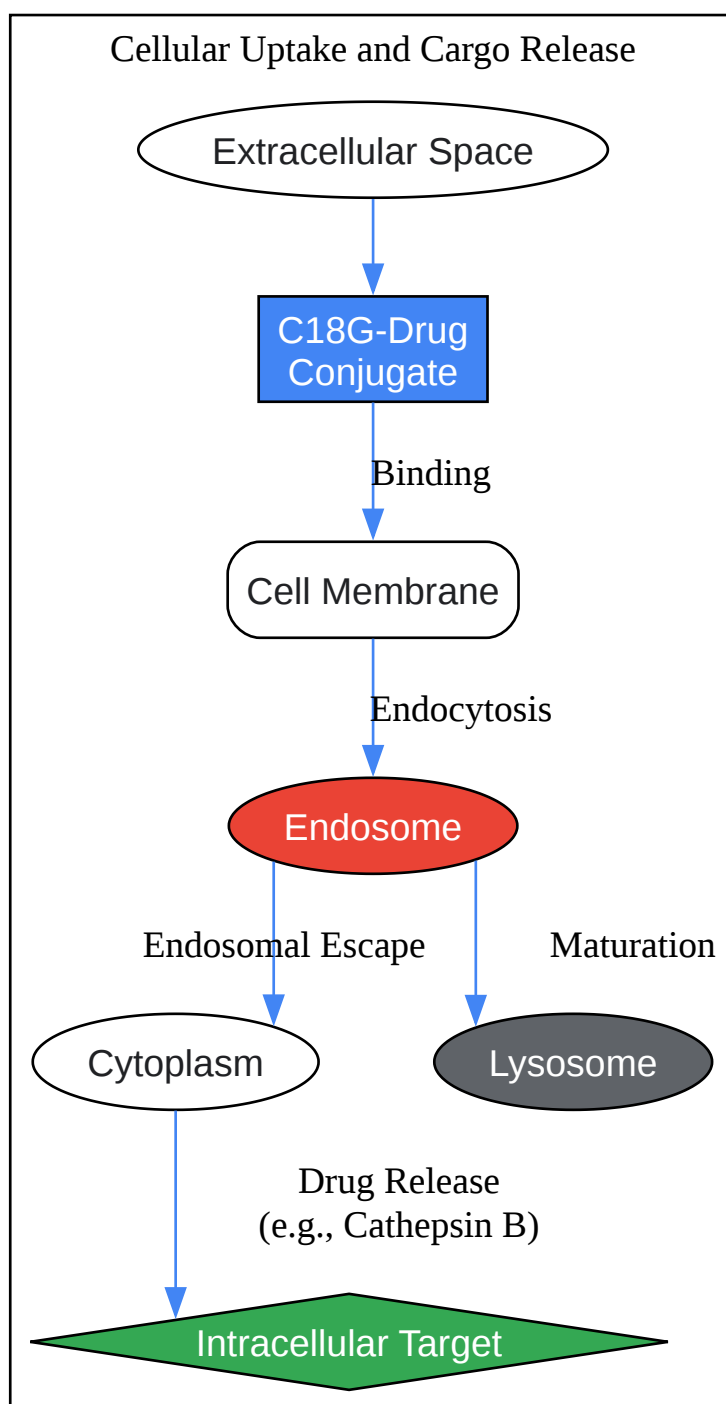
- Dissolve siRNA in nuclease-free water to a final concentration of 20 μ M.
- Nanoparticle Formation:
 - Prepare complexes at various N/P ratios (the ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA).
 - For a desired N/P ratio, add the appropriate volume of the **C18G** stock solution to a microcentrifuge tube.
 - Add the siRNA stock solution to the peptide solution and mix gently by pipetting.
 - Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
- Characterization:
 - Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the nanoparticles using a DLS instrument.
 - Complexation Efficiency (Gel Retardation Assay):
 - Load the **C18G**/siRNA complexes at different N/P ratios onto a 2% agarose gel.
 - Run the gel electrophoresis.
 - Stain the gel with an appropriate nucleic acid stain (e.g., SYBR Green II).
 - Visualize the gel under UV light. The N/P ratio at which the siRNA band is no longer visible in the gel indicates complete complexation.

Visualizations



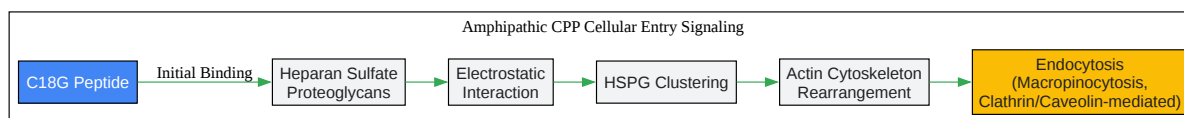
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Caption: Workflow for the synthesis and drug conjugation of the **C18G** peptide.



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Caption: Proposed mechanism of **C18G**-mediated drug delivery and intracellular release.



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Caption: Putative signaling cascade for amphipathic CPP-mediated endocytosis.

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